molecular formula C16H26O5 B15187991 (3'aalpha,4'alpha,5'beta,6'aalpha)-Hexahydro-5'-((tetrahydro-2H-pyran-2-yl)oxy)spiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4-methanol CAS No. 89888-64-2

(3'aalpha,4'alpha,5'beta,6'aalpha)-Hexahydro-5'-((tetrahydro-2H-pyran-2-yl)oxy)spiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4-methanol

Cat. No.: B15187991
CAS No.: 89888-64-2
M. Wt: 298.37 g/mol
InChI Key: PEKUEEVJHLWEGH-LHMJXJFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 289-527-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and pliant. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It has been extensively used in various industrial applications due to its effectiveness and low cost.

Preparation Methods

Synthetic Routes and Reaction Conditions

DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Phthalic Anhydride+2(2-Ethylhexanol)DEHP+Water\text{Phthalic Anhydride} + 2 \text{(2-Ethylhexanol)} \rightarrow \text{DEHP} + \text{Water} Phthalic Anhydride+2(2-Ethylhexanol)→DEHP+Water

Industrial Production Methods

In industrial settings, the production of DEHP involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The resulting DEHP is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

DEHP primarily undergoes hydrolysis and oxidation reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, DEHP can hydrolyze to form phthalic acid and 2-ethylhexanol.

    Oxidation: DEHP can be oxidized to form phthalic acid and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Hydrolysis: Phthalic acid and 2-ethylhexanol.

    Oxidation: Phthalic acid and various oxidation by-products.

Scientific Research Applications

DEHP has been studied extensively for its applications in various fields:

    Chemistry: Used as a plasticizer in the production of flexible PVC products.

    Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.

    Medicine: Used in medical devices such as blood bags and IV tubing due to its flexibility.

    Industry: Employed in the manufacture of consumer goods, automotive parts, and building materials.

Mechanism of Action

DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, DEHP and its metabolites can interact with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), leading to various biological effects, including endocrine disruption.

Comparison with Similar Compounds

Similar Compounds

  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)
  • Butyl benzyl phthalate (BBP)

Uniqueness

DEHP is unique due to its widespread use and effectiveness as a plasticizer. It has a well-established production process and a broad range of applications. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers with lower toxicity.

Properties

CAS No.

89888-64-2

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

IUPAC Name

[(3'aS,6'aR)-2'-(oxan-2-yloxy)spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-4-yl]methanol

InChI

InChI=1S/C16H26O5/c17-9-14-10-19-16(21-14)7-11-5-13(6-12(11)8-16)20-15-3-1-2-4-18-15/h11-15,17H,1-10H2/t11-,12+,13?,14?,15?,16?

InChI Key

PEKUEEVJHLWEGH-LHMJXJFVSA-N

Isomeric SMILES

C1CCOC(C1)OC2C[C@@H]3CC4(C[C@@H]3C2)OCC(O4)CO

Canonical SMILES

C1CCOC(C1)OC2CC3CC4(CC3C2)OCC(O4)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.